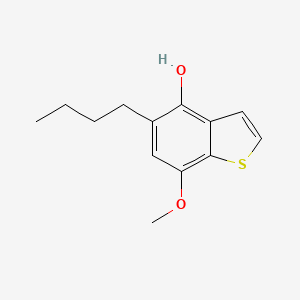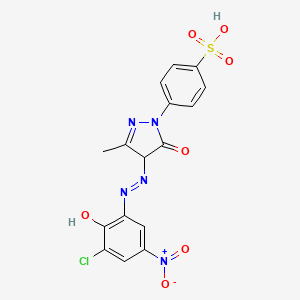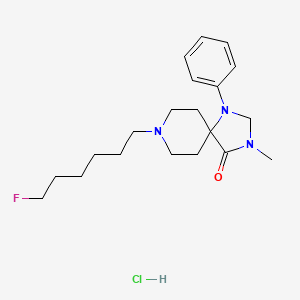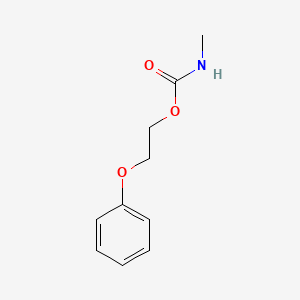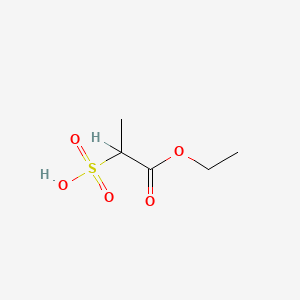
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene is a complex organic compound known for its unique chemical structure and properties. This compound features both hydroxy(oxido)amino and isothiocyanatophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene typically involves multiple steps, starting with the preparation of the individual functional groups. The hydroxy(oxido)amino group can be synthesized through the oxidation of an amino group, while the isothiocyanatophenyl group is prepared by reacting an amine with thiophosgene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isothiocyanatophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene involves its interaction with various molecular targets and pathways. The hydroxy(oxido)amino group can form hydrogen bonds and interact with active sites of enzymes, while the isothiocyanatophenyl group can react with nucleophilic residues in proteins, leading to modifications and changes in activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: An organic isothiocyanate used in carbohydrate chemistry.
4-Cyanophenyl and 4-Isothiocyanatophenyl 4′-Butylsulfanylbenzoates: Compounds with similar functional groups used in optical and material sciences.
Uniqueness
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(4-isothiocyanatophenyl)diazene is unique due to its combination of hydroxy(oxido)amino and isothiocyanatophenyl groups, which confer distinct reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
2378644-19-8 |
|---|---|
Formule moléculaire |
C13H8N4O2S |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(4-isothiocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O2S/c18-17(19)13-7-5-12(6-8-13)16-15-11-3-1-10(2-4-11)14-9-20/h1-8H |
Clé InChI |
HQLMTPHMWRDLGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




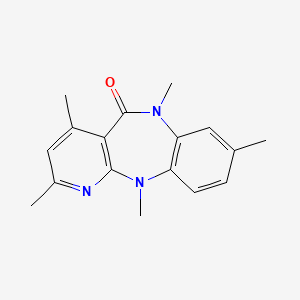
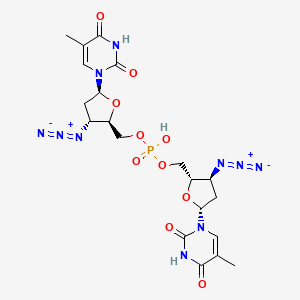
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
